3,6-Difluoro-2-(trifluoromethyl)-benzenamine
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Overview
Description
3,6-Difluoro-2-(trifluoromethyl)-benzenamine is a fluorinated aromatic amine It is characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to a benzene ring, along with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic aromatic substitution of a suitable precursor, such as 2,3,6-trifluoropyridine, with an amine source under basic conditions .
Industrial Production Methods
Industrial production methods for 3,6-Difluoro-2-(trifluoromethyl)-benzenamine may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The choice of reagents, solvents, and reaction conditions can be optimized to achieve high yields and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,6-Difluoro-2-(trifluoromethyl)-benzenamine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be adjusted to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amine group can yield nitro or nitroso derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
3,6-Difluoro-2-(trifluoromethyl)-benzenamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: It can be used in the development of fluorinated biomolecules for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3,6-Difluoro-2-(trifluoromethyl)-benzenamine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms and a trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,6-Difluoro-2-(trifluoromethyl)-benzenamine include:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The combination of fluorine atoms and a trifluoromethyl group can enhance the compound’s stability, lipophilicity, and ability to participate in various chemical reactions.
Properties
Molecular Formula |
C7H4F5N |
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Molecular Weight |
197.10 g/mol |
IUPAC Name |
3,6-difluoro-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H4F5N/c8-3-1-2-4(9)6(13)5(3)7(10,11)12/h1-2H,13H2 |
InChI Key |
MSRFRWLBWPYYSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(F)(F)F)N)F |
Origin of Product |
United States |
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